![molecular formula C12H15N3O5S B5135879 1-[(3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5135879.png)
1-[(3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves multiple steps, including the coupling of specific sulfonyl chlorides with piperidine under controlled conditions. Khalid et al. (2013) described a method for synthesizing O-substituted derivatives of related compounds by reacting benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles, showcasing a similar approach that might be applied to synthesize the compound (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide and its derivatives can be characterized through various spectroscopic techniques. For example, Aydinli et al. (2010) used single-crystal X-ray diffraction to determine the crystal structures of related compounds, highlighting the importance of such techniques in understanding the geometric configuration and molecular interactions (Aydinli et al., 2010).
Chemical Reactions and Properties
The reactivity of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be explored through its chemical reactions. Liu et al. (2006) reported the high-yielding synthesis of derivatives via key reactions, indicating the compound's versatility in forming various structurally diverse derivatives (Liu et al., 2006).
Physical Properties Analysis
The physical properties of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. The analysis by Smith and Wermuth (2010) of similar compounds provides insights into how such properties might be determined and their significance in the compound's utility (Smith & Wermuth, 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and degradation pathways, is essential for the application of 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxamide in scientific research. The work by Muto et al. (1988) on the synthesis and pharmacological activity of stereoisomers of related compounds provides a basis for understanding these aspects (Muto et al., 1988).
properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c13-12(16)9-4-6-14(7-5-9)21(19,20)11-3-1-2-10(8-11)15(17)18/h1-3,8-9H,4-7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUSKDDXXNCKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.